(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane]
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Overview
Description
(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane] is a chemical compound known for its unique structure and properties It consists of a 1,2-phenylene backbone with two bis(4-ethylphenyl)phosphane groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane] typically involves the reaction of 1,2-dibromobenzene with bis(4-ethylphenyl)phosphane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a temperature range of 80-120°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for (1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane] are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane] can undergo various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphane groups can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used.
Coordination: Transition metals like palladium, platinum, and rhodium are often used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Coordination: Metal-phosphane complexes.
Scientific Research Applications
(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane] has several applications in scientific research:
Catalysis: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.
Material Science: The compound is explored for its potential in creating new materials with unique electronic and optical properties.
Biology and Medicine: While specific applications in biology and medicine are limited, its coordination complexes with metals are studied for potential therapeutic uses.
Industry: It is used in the development of new catalysts for industrial chemical processes.
Mechanism of Action
The mechanism of action of (1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane] primarily involves its ability to act as a ligand and form complexes with transition metals. These metal-ligand complexes can facilitate various catalytic processes by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphane ligand in catalysis.
Bis(diphenylphosphino)methane: Another bidentate ligand with similar coordination properties.
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand with a different backbone structure.
Uniqueness
(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane] is unique due to its 1,2-phenylene backbone, which provides distinct steric and electronic properties compared to other phosphane ligands. This uniqueness can lead to different reactivity and selectivity in catalytic processes, making it a valuable compound for specialized applications.
Properties
CAS No. |
645414-57-9 |
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Molecular Formula |
C38H40P2 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
[2-bis(4-ethylphenyl)phosphanylphenyl]-bis(4-ethylphenyl)phosphane |
InChI |
InChI=1S/C38H40P2/c1-5-29-13-21-33(22-14-29)39(34-23-15-30(6-2)16-24-34)37-11-9-10-12-38(37)40(35-25-17-31(7-3)18-26-35)36-27-19-32(8-4)20-28-36/h9-28H,5-8H2,1-4H3 |
InChI Key |
GAMWSKPISSEQKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)P(C2=CC=C(C=C2)CC)C3=CC=CC=C3P(C4=CC=C(C=C4)CC)C5=CC=C(C=C5)CC |
Origin of Product |
United States |
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